Tricornine

Catalog No.
S569706
CAS No.
26871-60-3
M.F
C27H43NO8
M. Wt
509.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricornine

CAS Number

26871-60-3

Product Name

Tricornine

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl acetate

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C27H43NO8/c1-7-28-12-24(13-36-14(2)29)9-8-18(33-4)26-16-10-15-17(32-3)11-25(30,19(16)20(15)34-5)27(31,23(26)28)22(35-6)21(24)26/h15-23,30-31H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23?,24+,25-,26+,27-/m1/s1

InChI Key

STJQAAPRZLERIZ-VEUWJJFUSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C

Tricornine is a diterpenoid.

Tricornine is a diterpenoid alkaloid isolated from the plant Delphinium tricorne. It has the molecular formula C27H43NO8C_{27}H_{43}NO_8 and is characterized by its complex structure, which includes multiple functional groups typical of alkaloids. The compound's unique arrangement of carbon atoms and nitrogen contributes to its biological activity and potential therapeutic applications. Tricornine is recognized for its intriguing properties, particularly in the context of medicinal chemistry.

Typical of diterpenoid alkaloids. Notably, it can be oxidized by neutral potassium permanganate, leading to dealkylation of the amino group, which is a common transformation for many alkaloids . Additionally, reactions involving nucleophilic attack on carbonyl groups within its structure have been studied, indicating potential pathways for further chemical modifications .

Tricornine exhibits significant biological activity, particularly in pharmacological contexts. It has been reported to possess antitumor properties, making it a candidate for cancer research . Furthermore, like many diterpenoid alkaloids, tricornine may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways, although specific mechanisms of action are still under investigation.

The synthesis of tricornine can be approached through several methods. One common method involves the extraction from Delphinium tricorne, where it can be isolated through various chromatographic techniques. Synthetic routes may also include the construction of its complex carbon skeleton via multi-step organic synthesis techniques that mimic natural biosynthetic pathways . Advanced synthetic strategies may leverage asymmetric synthesis to create tricornine or its analogs with desired stereochemistry.

Tricornine's applications are primarily found in medicinal chemistry and pharmacology. Its antitumor activity suggests potential use in cancer therapies. Additionally, due to its structural characteristics, tricornine may serve as a lead compound for developing new drugs targeting various diseases. Research into its pharmacokinetics and toxicity profiles is essential for evaluating its suitability for clinical applications.

Tricornine shares structural and functional similarities with several other diterpenoid alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
TylophorinineC22H28N2O4C_{22}H_{28}N_2O_4Known for analgesic propertiesMore extensively studied for pain relief
AconitineC34H47NO11C_{34}H_{47}NO_11Potent neurotoxin with traditional medicinal useHighly toxic; used in very controlled doses
DelphinineC22H29NO5C_{22}H_{29}NO_5Exhibits muscle relaxant effectsLess complex structure compared to tricornine
BerberineC20H19NO5C_{20}H_{19}NO_5Antimicrobial and anti-inflammatory propertiesBroader spectrum of biological activity

Tricornine's complexity and specific biological activities differentiate it from these similar compounds, making it a subject of interest for further research in pharmacology and medicinal chemistry.

Wikipedia

Tricornine

Dates

Last modified: 07-20-2023

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